Home > Products > Screening Compounds P85068 > Hymenialdisine Methanoate
Hymenialdisine Methanoate - 84094-94-0

Hymenialdisine Methanoate

Catalog Number: EVT-1167323
CAS Number: 84094-94-0
Molecular Formula: C12H14BrN5O3
Molecular Weight: 356.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Hymenialdisine Methanoate falls under the category of marine natural products and is classified as an indoloazepine derivative. Its structural framework is characterized by a complex arrangement of heterocycles that contribute to its pharmacological properties.

Synthesis Analysis

The synthesis of Hymenialdisine Methanoate involves several steps that can include the following general methods:

  1. Starting Materials: The synthesis typically begins with simple organic precursors that can be transformed through various chemical reactions.
  2. Key Reactions:
    • Bromination: The introduction of bromine into the structure is essential for creating the bromopyrrole framework.
    • Cyclization: Key cyclization reactions help form the indole and azepine rings, which are crucial for the biological activity of the compound.
    • Functional Group Modifications: These may include esterification or amide formation to yield the methanoate derivative.
  3. Yield and Purification: The final product is often purified using techniques such as column chromatography to achieve high purity levels necessary for biological testing .
Molecular Structure Analysis

Hymenialdisine Methanoate possesses a complex molecular structure characterized by multiple rings and functional groups. Key features include:

  • Molecular Formula: C₁₄H₁₅BrN₂O₂
  • Molecular Weight: Approximately 305.19 g/mol
  • Structural Components:
    • A bromopyrrole core that contributes to its reactivity.
    • An indole moiety that enhances its interaction with biological targets.

The molecular structure has been elucidated using techniques such as X-ray crystallography, providing insights into the spatial arrangement of atoms and functional groups .

Chemical Reactions Analysis

Hymenialdisine Methanoate participates in various chemical reactions, primarily due to its reactive functional groups:

  1. Nucleophilic Substitution Reactions: The bromine atom can be substituted with nucleophiles, leading to diverse derivatives.
  2. Esterification Reactions: The methanoate group can undergo hydrolysis or transesterification under acidic or basic conditions, affecting its solubility and reactivity.
  3. Cyclization Reactions: These are critical for forming new rings or modifying existing structures to enhance biological activity.

These reactions are essential for developing analogs with improved pharmacological properties .

Mechanism of Action

The mechanism of action of Hymenialdisine Methanoate primarily involves its role as a kinase inhibitor. It has been shown to inhibit several cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition occurs through direct binding to the ATP-binding site of these kinases, blocking their activity and leading to:

  • Cell Cycle Arrest: Preventing cancer cells from proliferating.
  • Induction of Apoptosis: Triggering programmed cell death in response to cellular stress signals.

The specific interactions at the molecular level involve hydrogen bonding and hydrophobic interactions between the compound and the kinase active sites .

Physical and Chemical Properties Analysis

Hymenialdisine Methanoate exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data may vary but is generally around 80°C based on related compounds.

These properties influence its formulation for therapeutic applications and its behavior in biological systems .

Applications

Hymenialdisine Methanoate has several scientific applications:

  1. Pharmaceutical Research: Investigated for its potential as an anticancer agent due to its kinase inhibitory activity.
  2. Biochemical Studies: Used in studies exploring cell signaling pathways, particularly those involving cyclin-dependent kinases.
  3. Development of New Therapeutics: Serves as a lead compound for designing new drugs targeting similar pathways in various diseases.

Ongoing research aims to explore further modifications to enhance efficacy and reduce potential side effects, making Hymenialdisine Methanoate a promising candidate in drug discovery efforts .

Introduction to Hymenialdisine and Its Methanoate Derivative

Historical Context of Hymenialdisine in Marine Natural Product Research

Hymenialdisine, a brominated pyrrolo[2,3-c]azepin-8-one alkaloid, was first isolated in 1982 from the marine sponges Axinella verrucosa and Acanthella aurantiaca [3]. This oroidin-class alkaloid immediately garnered attention due to its unique glycocyamidine motif and potent bioactivity profile. Early research identified it as a yellow pigment with broad-spectrum biological properties, including kinase inhibition, anti-inflammatory effects, and neuroprotective activity [3] [9]. Its structural complexity, characterized by a fused tetracyclic system with a central azepinone ring, positioned it as a high-value target for synthetic and medicinal chemistry studies.

The significance of hymenialdisine in drug discovery emerged from its exceptional kinase inhibitory profile. Biochemical assays revealed nanomolar inhibition against critical kinases involved in cancer and neurodegeneration, including Glycogen Synthase Kinase-3β (GSK-3β; IC₅₀ = 10 nM), Cyclin-Dependent Kinase 1 (CDK1/cyclin B; IC₅₀ = 22 nM), and Mitogen-Activated Protein Kinase Kinase 1 (MEK-1; IC₅₀ = 6 nM) [3]. This multi-target activity distinguished it from monotherapeutic kinase inhibitors and suggested therapeutic potential for complex diseases. Marine natural product researchers further validated its ability to modulate nuclear factor kappa B (NF-κB) signaling, thereby suppressing pro-inflammatory cytokines like interleukin-8 and tumor necrosis factor-alpha at micromolar concentrations (IC₅₀ = 0.6–2.4 μM) [3] [5].

  • Table 1: Comparative Kinase Inhibition Profile of Hymenialdisine
    Kinase TargetIC₅₀ (nM)Biological Significance
    GSK-3β10Tau phosphorylation in Alzheimer’s disease
    CDK1/Cyclin B22Cell cycle progression in cancer
    MEK-16MAPK pathway signaling in proliferation
    Chk242DNA damage response checkpoint
    CK135Wnt signaling and circadian rhythm

Structural Evolution: From Hymenialdisine to Methanoate Analogues

The molecular scaffold of hymenialdisine comprises three critical pharmacophoric elements: (1) a 2-bromoaldisine unit enabling halogen bonding with kinase targets, (2) a pyrrole ring acting as a hydrogen-bond donor/acceptor, and (3) a glycocyamidine moiety mimicking the purine ring of ATP [3] [9]. Synthetic accessibility challenges—including regioselective bromination, poor solubility, and atom scrambling during cyclization—initially hindered derivatization [9]. Early syntheses required 8-12 steps with low overall yields (<15%), limiting structural diversification [9].

Methanoate analogues represent a strategic advancement addressing these limitations. These derivatives introduce ester-containing groups (e.g., -COOCH₃) at the C-3 position via late-stage functionalization, exploiting the electron-rich pyrrole ring or tertiary amine sites [8]. The methanoate group enhances physicochemical properties through two mechanisms:

  • Polarity Modulation: The ester moiety increases water solubility by disrupting crystal packing and introducing hydrogen-bond acceptors.
  • Steric Guidance: Directed placement alters conformational flexibility, optimizing interactions with kinase ATP-binding pockets.

Synthetic routes to methanoate analogues leverage transition metal-catalyzed C–H functionalization. Dirhodium(II) complexes (e.g., Rh₂(S-DOSP)₄) enable intermolecular carbenoid insertion at N-methyl groups or α-to-amine positions without protecting groups [8]. This method achieves regioselectivity by exploiting the steric environment of the alkaloid framework, as demonstrated in the controlled derivatization of brucine—a structurally complex alkaloid bearing tertiary amines [8].

  • Figure: Structural Comparison> Hymenialdisine Core: Bromoaldisine-pyrrole-glycocyamidine triad> Methanoate Analogue: Core + Ester functionalization at C-3/N-methyl site

Rationale for Methanoate Functionalization in Alkaloid Drug Discovery

The integration of methanoate groups into hymenialdisine addresses three critical bottlenecks in alkaloid-based therapeutics: bioavailability, selectivity, and synthetic tractability.

Bioavailability Enhancement: Natural hymenialdisine exhibits poor aqueous solubility (log P ≈ 2.5) due to planar, hydrophobic domains, limiting cellular uptake. Methanoate analogues reduce cLogP by 0.5–1.5 units and increase kinetic solubility 3–5-fold by introducing ionizable ester groups [7] [8]. This modification mirrors successful solubility-enhancing strategies in benzothiazole antibiotics, where carboxylic acid/ester appendages improved serum-free antibacterial activity [7].

Kinase Selectivity Tuning: Structural studies of hymenialdisine bound to CDK2 (PDB: 1DM2) and GSK-3β (PDB: 1Q3W) reveal the glycocyamidine motif occupying the adenine-binding pocket, while the pyrrole ring engages in hydrophobic interactions [3]. Methanoate groups introduce steric constraints that disrupt binding to off-target kinases (e.g., c-RAF IC₅₀ > 10,000 nM) while enhancing affinity for MEK-1 and GSK-3β [3]. This selective enhancement is critical for minimizing toxicity in therapeutic applications.

  • Table 2: Therapeutic Rationale for Methanoate Functionalization
    ChallengeMethanoate SolutionBiological Impact
    Low solubilityEster-mediated polarity increaseEnhanced cellular uptake and in vivo bioavailability
    Target promiscuitySteric blocking of off-target bindingReduced inhibition of c-RAF, topoisomerases
    Synthetic complexityLate-stage C–H functionalizationAccess to diverse analogues without de novo synthesis

Therapeutic Application Expansion: Methanoate derivatives show promise in dual-pathway diseases. For example, hymenialdisine’s ability to simultaneously suppress osteoclast formation (via NF-κB/MAPK inhibition) and stimulate osteoblast differentiation (via GSK-3β/β-catenin activation) positions it for osteoporosis treatment [5]. Methanoate analogues amplify this dual activity by improving pharmacokinetics—validated in ovariectomized mice where bone volume (BV/TV) and trabecular thickness (Tb.Th) were preserved at nanomolar doses [5]. Additionally, their neuroprotective effects via Nrf2 pathway activation in oxidative stress models suggest utility in neurodegenerative disorders [3].

  • Table 3: Structure-Activity Relationship (SAR) of Methanoate Modifications
    Modification SiteKinase Selectivity ShiftSolubility Change
    C-3 methanoate↑ MEK-1 affinity (IC₅₀ < 5 nM)↑ 3.5-fold in PBS
    N-methyl methanoate↓ c-RAF inhibition↑ 2.8-fold in PBS
    Glycocyamidine methanoate↓ CDK1 activityMinimal change

Properties

CAS Number

84094-94-0

Product Name

Hymenialdisine Methanoate

IUPAC Name

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one;methanol

Molecular Formula

C12H14BrN5O3

Molecular Weight

356.18 g/mol

InChI

InChI=1S/C11H10BrN5O2.CH4O/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6;1-2/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19);2H,1H3/b7-4-;

InChI Key

HRCPXWHLWFTZJA-ZULQGGHCSA-N

SMILES

CO.C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br

Synonyms

(4Z)-4-(2-Amino-1,5-dihydro-5-oxo-4H-imidazol-4-ylidene)-2-bromo-4,5,6,7_x000B_-tetrahydro-pyrrolo[2,3-c]azepin-8(1H)-one Methanoate; (Z)-Hymenialdisine Methanoate;

Canonical SMILES

CO.C1CNC(=O)C2=C(C1=C3C(=O)N=C(N3)N)C=C(N2)Br

Isomeric SMILES

CO.C\1CNC(=O)C2=C(/C1=C\3/C(=O)N=C(N3)N)C=C(N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.